molecular formula C9H11BrClNO3S B602992 [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxyethyl)amine CAS No. 1246822-41-2

[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxyethyl)amine

Cat. No.: B602992
CAS No.: 1246822-41-2
M. Wt: 328.61g/mol
InChI Key: LMPOICZQCOKSTD-UHFFFAOYSA-N
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Description

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenyl.

    Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to obtain 2-bromo-5-chloro-4-methylphenyl.

    Sulfonylation: The chlorinated product is reacted with sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.

    Amination: Finally, the sulfonyl derivative is reacted with 2-aminoethanol under basic conditions to yield (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-methylphenyl)sulfonylamine
  • (2-Chloro-5-methylphenyl)sulfonylamine
  • (2-Bromo-5-chlorophenyl)sulfonylamine

Uniqueness

(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization and derivatization.

Properties

CAS No.

1246822-41-2

Molecular Formula

C9H11BrClNO3S

Molecular Weight

328.61g/mol

IUPAC Name

2-bromo-5-chloro-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H11BrClNO3S/c1-6-4-7(10)9(5-8(6)11)16(14,15)12-2-3-13/h4-5,12-13H,2-3H2,1H3

InChI Key

LMPOICZQCOKSTD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCO)Br

Origin of Product

United States

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